4,4-diphenyl-2-(thiophen-2-yl)-4H-1,3-benzodioxine
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Overview
Description
4,4-DIPHENYL-2-(THIOPHEN-2-YL)-2,4-DIHYDRO-1,3-BENZODIOXINE is a complex organic compound characterized by its unique structure, which includes a benzodioxine ring fused with a thiophene and diphenyl groups
Preparation Methods
The synthesis of 4,4-DIPHENYL-2-(THIOPHEN-2-YL)-2,4-DIHYDRO-1,3-BENZODIOXINE typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of catalysts and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4,4-DIPHENYL-2-(THIOPHEN-2-YL)-2,4-DIHYDRO-1,3-BENZODIOXINE can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, depending on the reagents and conditions used.
The major products formed from these reactions depend on the specific reagents and conditions applied.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Medicine: Research into its potential therapeutic properties.
Industry: Use in the development of new materials with specific properties.
Mechanism of Action
The mechanism by which 4,4-DIPHENYL-2-(THIOPHEN-2-YL)-2,4-DIHYDRO-1,3-BENZODIOXINE exerts its effects involves interactions with molecular targets and pathways. These interactions can influence various biochemical processes, although specific details may require further research.
Comparison with Similar Compounds
Similar compounds include other benzodioxine derivatives and thiophene-containing molecules. The uniqueness of 4,4-DIPHENYL-2-(THIOPHEN-2-YL)-2,4-DIHYDRO-1,3-BENZODIOXINE lies in its specific structural configuration, which imparts distinct chemical and physical properties.
Properties
Molecular Formula |
C24H18O2S |
---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
4,4-diphenyl-2-thiophen-2-yl-1,3-benzodioxine |
InChI |
InChI=1S/C24H18O2S/c1-3-10-18(11-4-1)24(19-12-5-2-6-13-19)20-14-7-8-15-21(20)25-23(26-24)22-16-9-17-27-22/h1-17,23H |
InChI Key |
NMTSQKVJWPBERV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2(C3=CC=CC=C3OC(O2)C4=CC=CS4)C5=CC=CC=C5 |
Origin of Product |
United States |
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